1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione
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Overview
Description
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring substituted with a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-pyrrole-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(Aminooxy)sulfonyl]-4-methylbenzene: Similar structure but with an aminooxy group instead of a pyrrole ring.
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one: Contains a benziodoxol ring instead of a pyrrole ring.
Uniqueness
1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
158500-77-7 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)17-12-10(13)6-7-11(12)14/h2-7H,1H3 |
InChI Key |
YKRBPJSPGKXSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C=CC2=O |
Origin of Product |
United States |
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